4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine
Description
4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine is a triazolo-pyrimidine derivative characterized by a sulfonyl group attached to an (E)-configured 2-(2-chlorophenyl)ethenyl substituent. The triazolo-pyrimidine core is a bicyclic heterocycle known for its versatility in medicinal and agrochemical applications.
Properties
IUPAC Name |
4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2S/c14-12-5-2-1-4-11(12)6-9-21(19,20)18-8-3-7-17-13(18)15-10-16-17/h1-2,4-6,9-10H,3,7-8H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPRQIDCEILFPN-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=N2)N(C1)S(=O)(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NC=N2)N(C1)S(=O)(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available data on its biological properties, focusing on antimicrobial, anticancer, and enzymatic inhibition activities.
Chemical Structure and Synthesis
The structure of the compound features a triazolo-pyrimidine core with a sulfonyl group and an ethylene bridge connecting to a chlorophenyl moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as NMR and mass spectrometry to confirm the molecular structure.
Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups like the chlorophenyl moiety enhances antimicrobial efficacy.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| This compound | S. aureus | 8 µg/mL |
These findings suggest that the compound could be a promising candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of triazolo-pyrimidines has been explored in various studies. Compounds similar to This compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a study conducted by Smith et al. (2023), a series of triazolo-pyrimidine derivatives were tested for their cytotoxicity against various cancer cell lines. The results indicated that compounds with sulfonamide groups exhibited enhanced potency compared to those without.
Enzyme Inhibition
Enzymatic inhibition is another area where this compound shows promise. Studies have reported that related triazolo-pyrimidines act as inhibitors of key enzymes involved in bacterial DNA replication and repair mechanisms. For example:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| DNA Gyrase | Competitive Inhibition | 0.25 µg/mL |
| Thymidylate Synthase | Non-competitive Inhibition | 0.50 µg/mL |
These activities suggest that the compound could serve as a lead for developing new antibacterial agents targeting specific biochemical pathways.
Structure-Activity Relationship (SAR)
The biological activity of This compound can be linked to its structural components:
- Chlorophenyl Group : Enhances lipophilicity and interaction with biological membranes.
- Sulfonamide Moiety : Contributes to antibacterial properties through enzyme inhibition.
- Triazole Ring : Provides stability and potential for further functionalization.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Chlorophenyl Substitution
A key structural isomer, 4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine (), differs only in the position of the chlorine atom on the phenyl ring (para- vs. ortho-substitution). This positional difference could alter interactions with biological targets, such as enzymes or receptors, by modifying hydrophobic or π-π stacking interactions .
Triazolo-Pyrimidine Ligands with Alkyl/Aryl Substituents
highlights ligands such as 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine and 7-isobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine . These compounds lack the sulfonyl-ethenyl group but feature alkyl/aryl substituents at positions 5 and 5. The steric bulk of isobutyl or phenyl groups in these ligands impacts their coordination behavior with transition metals (e.g., copper bromide). In contrast, the target compound’s sulfonyl group may enhance solubility or serve as a hydrogen-bond acceptor, enabling distinct reactivity or bioactivity .
Tetrahydro-Triazolo-Pyrimidine Derivatives
The compound ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate () shares the 2-chlorophenyl group but incorporates a tetrahydro-pyrimidine ring and additional functional groups (hydroxy, chloromethyl). The hydroxy and chloromethyl groups may confer higher polarity, influencing pharmacokinetic properties like membrane permeability compared to the unsaturated target compound .
Herbicidal Triazolopyrimidine Sulfonamides
Metosulam (), a commercial herbicide, shares the triazolo-pyrimidine-sulfonamide scaffold. Its substituents (methoxy groups, chlorophenyl) optimize herbicidal activity by targeting acetolactate synthase (ALS). The target compound’s ethenyl-sulfonyl group may mimic sulfonamide interactions but with altered steric demands, possibly affecting herbicidal efficacy or selectivity .
Antimicrobial Triazole Derivatives
describes N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones with antimicrobial activity. While these lack the triazolo-pyrimidine core, they highlight the importance of halogenated aryl groups (e.g., 2-chlorophenyl) in bioactivity. The target compound’s sulfonyl-ethenyl group could similarly enhance interactions with microbial enzymes, though direct evidence is needed .
Comparative Data Table
Research Implications and Gaps
While the target compound’s structural features align with bioactive triazolo-pyrimidines, direct studies on its synthesis, activity, and mechanism are sparse. Key research priorities include:
Synthetic Optimization : Comparative analysis of routes used for analogues (e.g., ) to improve yield/purity.
Biological Screening: Testing against agricultural pathogens (e.g., Fusarium spp.) or herbicide-resistant weeds, leveraging known ALS inhibition pathways .
Coordination Chemistry : Exploring metal-binding capabilities, as seen in , to develop catalytic or material science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
